Superior Scaffold Potency Over Imidazopyridine in Acid Pump Antagonism
In a direct head-to-head comparison of heterocyclic scaffolds for potassium-competitive acid blockers (pCABs), the 1H-pyrrolo[2,3-c]pyridine template demonstrated superior in vitro potency and developability compared to the imidazo[1,2-a]pyridine scaffold of the clinical candidate AR-H047108 [1]. Optimized derivatives of the 1H-pyrrolo[2,3-c]pyridine core exhibited potent inhibition of H+/K+ ATPase, a key gastric enzyme, with IC50 values of 28 and 29 nM for compounds 14f and 14g [2].
| Evidence Dimension | Scaffold Potency & Developability |
|---|---|
| Target Compound Data | 1H-Pyrrolo[2,3-c]pyridine derivatives (14f, 14g) with H+/K+ ATPase IC50 = 28 nM, 29 nM [2] |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine scaffold (basis of clinical candidate AR-H047108) |
| Quantified Difference | The 1H-pyrrolo[2,3-c]pyridine template was selected as the more potent and more developable starting point for optimization [1]. |
| Conditions | In vitro enzyme inhibition assay using H+/K+ ATPase isolated from hog gastric mucosa [2]. |
Why This Matters
This direct comparison identifies the 1H-pyrrolo[2,3-c]pyridine core as a superior and validated starting point for acid pump antagonist drug discovery programs over a previous clinical candidate's scaffold.
- [1] Panchal, T., et al. (2009). Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). Bioorganic & Medicinal Chemistry Letters, 19(19), 5474-5477. View Source
- [2] Yoon, Y. A., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters, 20(17), 5237-5240. View Source
